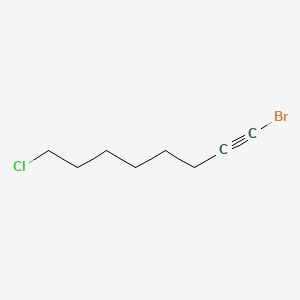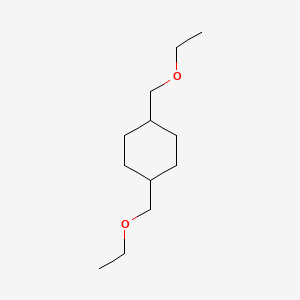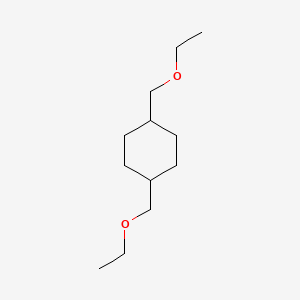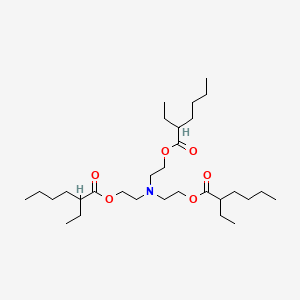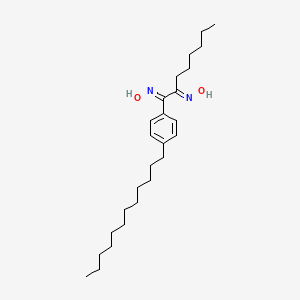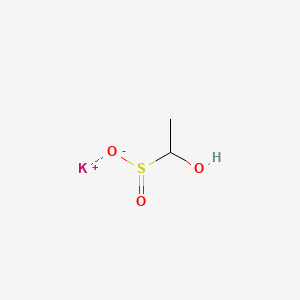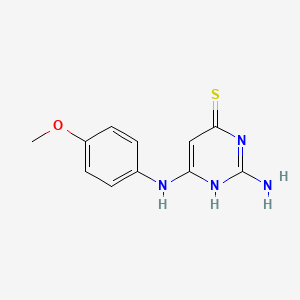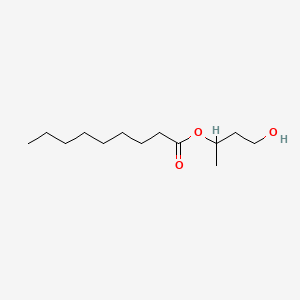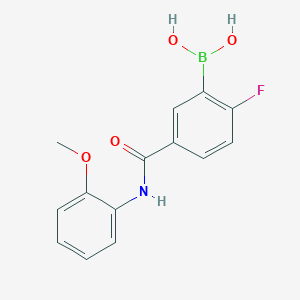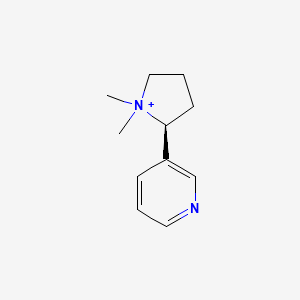![molecular formula C12H20O2 B12654623 [(E)-hex-3-enyl] (Z)-hex-2-enoate CAS No. 102832-15-5](/img/structure/B12654623.png)
[(E)-hex-3-enyl] (Z)-hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-hex-3-enyl] (Z)-hex-2-enoate is an organic compound characterized by its unique structure, which includes both E and Z geometric isomers. This compound is a type of ester, formed from the reaction between an alcohol and a carboxylic acid. The presence of double bonds in its structure allows for geometric isomerism, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hex-3-enyl] (Z)-hex-2-enoate typically involves the esterification reaction between (E)-hex-3-en-1-ol and (Z)-hex-2-enoic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as immobilized enzymes can also be employed to achieve a more environmentally friendly process. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-hex-3-enyl] (Z)-hex-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(E)-hex-3-enyl] (Z)-hex-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and geometric isomerism.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of [(E)-hex-3-enyl] (Z)-hex-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical pathways. The double bonds in the compound can also interact with reactive oxygen species, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
[(E)-hex-3-enyl] (Z)-hex-2-enoate can be compared with other esters that have similar structures but different geometric isomers or chain lengths. Some similar compounds include:
[(E)-hex-3-enyl] (E)-hex-2-enoate: Differing in the configuration of the double bonds.
[(Z)-hex-3-enyl] (Z)-hex-2-enoate: Both double bonds in the Z configuration.
[(E)-hex-3-enyl] (Z)-but-2-enoate: Shorter carbon chain in the acid component.
The uniqueness of this compound lies in its specific geometric configuration, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
102832-15-5 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(E)-hex-3-enyl] (Z)-hex-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7-8,10H,3-4,6,9,11H2,1-2H3/b7-5+,10-8- |
InChI-Schlüssel |
WAZKUHYKUCORDK-MBRJEVFCSA-N |
Isomerische SMILES |
CCC/C=C\C(=O)OCC/C=C/CC |
Kanonische SMILES |
CCCC=CC(=O)OCCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


